molecular formula C9H19Cl2N3O B8219543 decahydro-1H-pyrazino[1,2-a][1,4]diazocin-6-one dihydrochloride

decahydro-1H-pyrazino[1,2-a][1,4]diazocin-6-one dihydrochloride

Cat. No.: B8219543
M. Wt: 256.17 g/mol
InChI Key: WJGJDGNKFHADHB-UHFFFAOYSA-N
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Description

Decahydro-1H-pyrazino[1,2-a][1,4]diazocin-6-one dihydrochloride is a chemical compound with the molecular formula C9H19Cl2N3O It is a derivative of pyrazino-diazocin, characterized by its unique ring structure and the presence of two hydrochloride groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of decahydro-1H-pyrazino[1,2-a][1,4]diazocin-6-one dihydrochloride typically involves multi-step organic reactions. The starting materials often include pyrazine derivatives and specific reagents that facilitate the formation of the diazocin ring. Common reaction conditions include controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Decahydro-1H-pyrazino[1,2-a][1,4]diazocin-6-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperatures and solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Decahydro-1H-pyrazino[1,2-a][1,4]diazocin-6-one dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of decahydro-1H-pyrazino[1,2-a][1,4]diazocin-6-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • Decahydro-1H-pyrazino[1,2-a][1,4]diazocin-4-one dihydrochloride
  • 1,4-Disubstituted pyrrolo[1,2-a]pyrazine analogs

Comparison: Decahydro-1H-pyrazino[1,2-a][1,4]diazocin-6-one dihydrochloride is unique due to its specific ring structure and the presence of two hydrochloride groups, which may confer distinct chemical and biological properties compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

1,2,3,4,7,8,9,10,11,11a-decahydropyrazino[1,2-a][1,4]diazocin-6-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O.2ClH/c13-9-2-1-3-10-6-8-7-11-4-5-12(8)9;;/h8,10-11H,1-7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGJDGNKFHADHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCNCC2CNC1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Cl2N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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